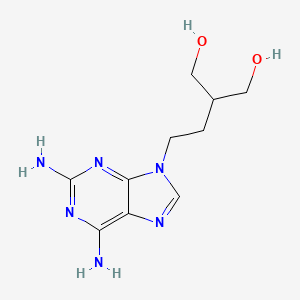

6-Amino Didesacetyl Famciclovir

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino Didesacetyl Famciclovir typically starts with commercially available 2-Amino-6-Chloropurine. The process involves esterification and peptide coupling between 2-Amino-6-Chloropurine and Triethyl 3-bromopropane 1,1,1-tricarboxylate using potassium carbonate as a catalyst . Another method involves using guanidine nitrate and diethyl malonate as raw materials, followed by a series of ring-closing reactions under alkaline and acidic conditions .

Industrial Production Methods

Industrial production methods for famciclovir and its derivatives often involve phase-transfer catalysts and regioselective alkylation processes to ensure high yield and purity . These methods are designed to be cost-effective and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Amino Didesacetyl Famciclovir undergoes various chemical reactions, including:

Oxidation: Conversion to penciclovir through biotransformation.

Reduction: Reduction of intermediate compounds during synthesis.

Substitution: N-alkylation and esterification reactions during synthesis

Common Reagents and Conditions

Common reagents used in these reactions include potassium carbonate, sodium nitrite, and various organic solvents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major product formed from the biotransformation of this compound is penciclovir, an active antiviral compound .

Scientific Research Applications

6-Amino Didesacetyl Famciclovir has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of antiviral agents.

Biology: Studied for its interactions with viral DNA polymerase.

Medicine: Used in the treatment of herpes virus infections, including herpes zoster and genital herpes.

Industry: Employed in the production of antiviral medications.

Mechanism of Action

6-Amino Didesacetyl Famciclovir is a prodrug that undergoes rapid biotransformation to the active antiviral compound penciclovir. Penciclovir is phosphorylated by viral thymidine kinase in HSV-1, HSV-2, and VZV-infected cells to a monophosphate form. This is then converted to penciclovir triphosphate, which competes with deoxyguanosine triphosphate to inhibit viral DNA polymerase, thereby selectively inhibiting herpes viral DNA synthesis and replication .

Comparison with Similar Compounds

Similar Compounds

Famciclovir: The parent compound, also a prodrug of penciclovir.

Penciclovir: The active antiviral compound formed from the biotransformation of famciclovir.

Acyclovir: Another guanine analogue used to treat herpes virus infections.

Uniqueness

6-Amino Didesacetyl Famciclovir is unique due to its specific biotransformation pathway and its effectiveness in treating a range of herpes virus infections. Its higher oral bioavailability compared to acyclovir makes it a preferred choice in certain clinical settings .

Properties

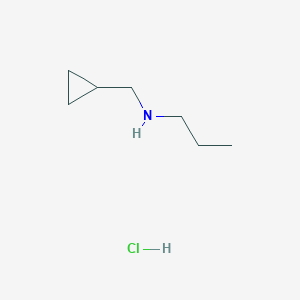

Molecular Formula |

C10H16N6O2 |

|---|---|

Molecular Weight |

252.27 g/mol |

IUPAC Name |

2-[2-(2,6-diaminopurin-9-yl)ethyl]propane-1,3-diol |

InChI |

InChI=1S/C10H16N6O2/c11-8-7-9(15-10(12)14-8)16(5-13-7)2-1-6(3-17)4-18/h5-6,17-18H,1-4H2,(H4,11,12,14,15) |

InChI Key |

OAGQDDDSIYTNMT-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1CCC(CO)CO)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-2-[(4-methylbenzenesulfonyl)oxy]propanenitrile](/img/structure/B13410992.png)

![3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-propionic acid](/img/structure/B13411007.png)

![TBDMS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-adenin-9-yl](/img/structure/B13411029.png)

![Methyl 2-(Acetylamino)-2,3-dideoxy-4,6-O-[(R)-phenylmethylene]-alpha-D-ribo-hexopyranoside](/img/structure/B13411030.png)

![2-Naphthalenesulfonic acid, 7-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-4-hydroxy-, monosodium salt](/img/structure/B13411061.png)